An In-depth Technical Guide to 5-Hydroxy-4'-methoxyflavone (CAS 6665-72-1)
An In-depth Technical Guide to 5-Hydroxy-4'-methoxyflavone (CAS 6665-72-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Hydroxy-4'-methoxyflavone, a member of the flavonoid class of natural products, represents a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structural similarity to other biologically active flavonoids, such as acacetin, suggests a potential for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide provides a comprehensive overview of the known chemical and physical properties of 5-Hydroxy-4'-methoxyflavone, alongside a detailed exploration of its synthesis, potential biological activities, and the experimental protocols necessary for its study. While specific experimental data for this compound is limited in the current literature, this guide synthesizes available information and draws logical comparisons with closely related analogues to provide a foundational resource for researchers.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-Hydroxy-4'-methoxyflavone is fundamental to its application in research and development, influencing everything from its synthesis and purification to its formulation and biological activity.
Structural and General Properties
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IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)chromen-4-one
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Synonyms: 5-Hydroxy-4'-methoxyflavone, 5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[1]
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CAS Number: 6665-72-1[1]
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Molecular Formula: C₁₆H₁₂O₄[1]
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Molecular Weight: 268.26 g/mol [1]
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Hydroxy-4'-methoxyflavone. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| Boiling Point | 456°C at 760 mmHg | [2] |
| Density | 1.329 g/cm³ | [2] |
| pKa | 6.77 ± 0.40 (Predicted) | [3] |
| XLogP3 | 2.4 | [4] |
| Appearance | Inferred to be a solid at room temperature, typical of flavonoids. | |
| Solubility | While specific data for 5-Hydroxy-4'-methoxyflavone is not readily available, flavonoids are generally soluble in organic solvents such as DMSO, ethanol, chloroform, and ethyl acetate, and sparingly soluble in water.[5][6] |
Synthesis of 5-Hydroxy-4'-methoxyflavone
The synthesis of flavones is a well-established area of organic chemistry. The Allan-Robinson reaction provides a classic and reliable method for the preparation of 5-hydroxyflavones.[7][8] This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of its sodium salt.
Proposed Synthetic Pathway: Allan-Robinson Reaction
A plausible synthetic route to 5-Hydroxy-4'-methoxyflavone involves the reaction of 2',6'-dihydroxyacetophenone with p-anisic anhydride in the presence of sodium anisate.
Caption: Proposed Allan-Robinson synthesis of 5-Hydroxy-4'-methoxyflavone.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative example based on general procedures for the Allan-Robinson reaction and may require optimization for the specific synthesis of 5-Hydroxy-4'-methoxyflavone.
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2',6'-dihydroxyacetophenone (1 equivalent), p-anisic anhydride (2.5 equivalents), and sodium anisate (1.5 equivalents).
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Reaction: Heat the mixture to 180-200°C and maintain this temperature for 4-6 hours with continuous stirring.
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Hydrolysis: After cooling to room temperature, add a 10% aqueous solution of sodium hydroxide to the reaction mixture and reflux for 1 hour to hydrolyze the excess anhydride and any ester intermediates.
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Work-up: Cool the mixture and acidify with dilute hydrochloric acid. The crude product will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 5-Hydroxy-4'-methoxyflavone.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the A, B, and C rings, as well as a singlet for the methoxy group protons. The hydroxyl proton at the 5-position will likely appear as a downfield singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 268.26 g/mol . Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent and retro-Diels-Alder fragmentation of the C ring, which is characteristic of flavonoids.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
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IR Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and aromatic C-H and C=C stretching vibrations.
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UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like methanol is anticipated to show two major absorption bands, which is typical for flavones.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 5-Hydroxy-4'-methoxyflavone is sparse, the broader class of flavonoids exhibits a wide range of pharmacological effects. The structural motifs within 5-Hydroxy-4'-methoxyflavone suggest several potential areas of biological activity.
Anti-Inflammatory and Antioxidant Potential
Flavonoids are well-known for their antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to scavenge free radicals and modulate the activity of key enzymes and signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[9][10]
Anticancer Activity
Many flavonoids, including those with methoxy and hydroxy substitutions, have demonstrated cytotoxic effects against various cancer cell lines.[3] The potential mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Neuroprotective Effects
The related compound, 4'-methoxyflavone, has been identified as a neuroprotective agent that inhibits parthanatos, a specific pathway of programmed cell death.[9] This suggests that 5-Hydroxy-4'-methoxyflavone may also possess neuroprotective properties.
Caption: Potential biological activities of 5-Hydroxy-4'-methoxyflavone.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of 5-Hydroxy-4'-methoxyflavone, a variety of in vitro assays can be employed. The following is a representative protocol for assessing the cytotoxic effects of the compound on a cancer cell line.
Cell Viability Assay (MTT Assay)
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Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare a stock solution of 5-Hydroxy-4'-methoxyflavone in DMSO. Dilute the stock solution in culture media to achieve a range of final concentrations. Add the compound solutions to the cells and incubate for 24-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Caption: Workflow for a typical MTT cell viability assay.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Hydroxy-4'-methoxyflavone is a promising flavonoid with potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its known chemical properties, synthesis, and potential biological activities, drawing upon data from closely related compounds where specific information is lacking. The provided experimental protocols offer a starting point for researchers interested in exploring the therapeutic potential of this molecule. Further research is warranted to fully elucidate the spectroscopic characteristics, biological mechanisms, and safety profile of 5-Hydroxy-4'-methoxyflavone.
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A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. (2021). PubMed. [Link]
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5-Hydroxy-7-methoxy-4H-chromen-4-one. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. (2022). PubMed Central. [Link]
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5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside | C28H32O16 | CID 17751019 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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